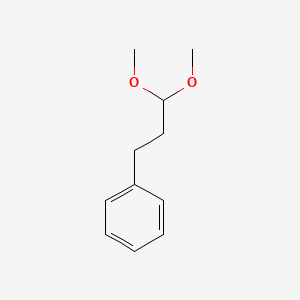

1,1-Dimethoxy-3-phenylpropane

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxypropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAOFUQAZBGCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184157 | |

| Record name | 1,1-Dimethoxy-3-phenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30076-98-3 | |

| Record name | 3-Phenylpropionaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30076-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxy-3-phenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030076983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethoxy-3-phenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxy-3-phenylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHOXY-3-PHENYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FNP361AO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,1 Dimethoxy 3 Phenylpropane

Chemo- and Regioselective Acetalization Strategies for 3-Phenylpropanal (B7769412)

The direct acetalization of 3-phenylpropanal with methanol (B129727) is a primary route to 1,1-dimethoxy-3-phenylpropane. Achieving high chemo- and regioselectivity is crucial to avoid side reactions and ensure high yields of the desired product.

Catalytic Approaches: Metal-Free, Organocatalytic, and Lewis Acid-Mediated Syntheses

A variety of catalytic systems have been developed to promote the efficient acetalization of 3-phenylpropanal. These can be broadly categorized into metal-free, organocatalytic, and Lewis acid-mediated approaches.

Metal-Free and Organocatalytic Methods:

Recent advancements have highlighted the use of metal-free and organocatalytic systems, which are often considered more environmentally benign. A notable example is the photo-organocatalytic acetalization of aldehydes. rsc.org One study demonstrated a mild and green protocol using thioxanthenone as a photocatalyst under the irradiation of household lamps. rsc.org This method successfully converted 3-phenylpropanal into its corresponding acetal (B89532) in high yield. rsc.org The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photo-organocatalyst, which, upon irradiation, activates the aldehyde for nucleophilic attack by methanol. rsc.org

Another organocatalytic approach employs Schreiner's thiourea (B124793). rsc.orgresearchgate.net Mechanistic studies using 1H-NMR have shown that the addition of 3-phenylpropanal to a solution of the thiourea catalyst leads to significant chemical shift changes, indicating hydrogen bonding activation of the aldehyde. researchgate.net Tropylium salts have also been utilized as organic Lewis acid catalysts for the acetalization of aldehydes, including presumably 3-phenylpropanal, offering an alternative metal-free pathway. unife.it

N-heterocyclic iod(az)olium salts (NHISs) have emerged as effective halogen-bonding catalysts for the Friedel–Crafts arylation of aldehydes, a reaction where 3-phenylpropanal is a common starting material. rsc.orgresearchgate.net While not a direct acetalization, this highlights the utility of organocatalysts in activating 3-phenylpropanal for further transformations.

Lewis Acid-Mediated Syntheses:

Lewis acids are widely employed to catalyze acetalization reactions by activating the carbonyl group of the aldehyde. acs.org Various Lewis acids, including bismuth triflate [Bi(OTf)3], have been shown to be effective catalysts for the acetalization of a range of aldehydes and ketones. asianpubs.org Bismuth triflate is particularly attractive due to its low toxicity and high catalytic activity. asianpubs.org Other Lewis acids like InF3, In(OTf)3, and Bi(OTf)3 have also been proposed for acetalization reactions. researchgate.net The use of catalytic amounts of Lewis acids like Yb(OTf)3 and Sc(OTf)3 has been explored in cycloaddition reactions involving imines and carbonyl ylides, demonstrating their ability to activate carbonyl-containing compounds. thieme-connect.deacs.org

The table below summarizes various catalytic approaches for reactions involving 3-phenylpropanal, including acetalization and related transformations.

| Catalyst Type | Catalyst Example | Reaction Type | Substrate | Key Findings | Reference |

| Organocatalyst | Thioxanthenone | Photo-acetalization | 3-Phenylpropanal | High yields under mild, green conditions. | rsc.org |

| Organocatalyst | Schreiner's Thiourea | Acetalization | 3-Phenylpropanal | Activation via hydrogen bonding. | rsc.orgresearchgate.net |

| Organocatalyst | Tropylium Salts | Acetalization | Aldehydes | Effective as an organic Lewis acid. | unife.it |

| Lewis Acid | Bismuth Triflate | Acetalization | Aldehydes/Ketones | Efficient under solvent-free conditions. | asianpubs.org |

| Lewis Acid | Yb(OTf)3, Sc(OTf)3 | Cycloaddition | Carbonyl Ylides | Catalyzes reactions with imines. | thieme-connect.deacs.org |

Solvent Effects and Green Chemistry Considerations in Acetal Formation

The choice of solvent can significantly impact the efficiency of acetalization reactions. Systematic screening has shown that dichloromethane (B109758) can enhance reaction rates due to its low polarity, which helps stabilize the protonated intermediate. In some systems, toluene (B28343) has also proven effective. Conversely, solvents like acetonitrile (B52724) can sometimes lead to lower yields due to the potential for competitive side reactions.

From a green chemistry perspective, solvent-free reaction conditions are highly desirable as they reduce waste and simplify purification. asianpubs.org The use of bismuth triflate as a catalyst has been successfully demonstrated for acetalization under solvent-free conditions, offering a more environmentally friendly approach. asianpubs.org Additionally, the photo-organocatalytic method using thioxanthenone is considered a green protocol due to its use of a non-toxic catalyst and mild reaction conditions. rsc.org

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production

For both laboratory and industrial scale production, optimizing reaction conditions is essential for maximizing yield and efficiency.

Laboratory Scale:

On a laboratory scale, various parameters are optimized. For instance, in the photo-organocatalytic synthesis, the choice of light source and catalyst loading are critical. rsc.org In Lewis acid-catalyzed reactions, the specific acid and its concentration are key variables. acs.org For example, a study on the traditional acid-catalyzed acetalization of 3-phenylpropanal using p-toluenesulfonic acid (10 mol%) at 60°C for 12 hours resulted in an 82% yield of the diethoxy acetal.

Industrial Scale:

For industrial applications, continuous flow synthesis offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and higher space-time yields. A continuous flow acetalization of aldehydes has been demonstrated using a silicon-glass microreactor. unife.it This system allowed for a high conversion rate with a short residence time and low catalyst loading. unife.it For the hydrogenation of cinnamaldehyde (B126680) to 3-phenylpropanal, a precursor for this compound, process parameters such as temperature, pressure, and the presence of additives like potassium acetate (B1210297) are optimized to ensure high selectivity and yield. google.com

The following table presents a comparison of reaction conditions for the synthesis of acetals of 3-phenylpropanal.

| Scale | Method | Catalyst | Solvent | Temperature | Time | Yield/Conversion | Reference |

| Lab | Photo-organocatalytic | Thioxanthenone | Methanol | Room Temp | - | High | rsc.org |

| Lab | Acid-catalyzed | p-TSA | Ethanol | 60°C | 12 h | 82% | |

| Industrial | Continuous Flow | H2SO4 | - | 50°C | 8 min (residence) | 94% Conversion |

Alternative Synthetic Pathways to this compound Precursors

Besides the direct acetalization of 3-phenylpropanal, alternative pathways can be employed to synthesize precursors that can then be converted to this compound.

Reductive Functionalization of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives can serve as starting materials for the synthesis of 3-phenylpropanal, the immediate precursor to this compound. One common method is the Rosenmund reduction of cinnamic acid chloride using a palladium catalyst. google.com Another approach involves the catalytic hydrogenation of cinnamaldehyde, which is readily available. google.com The selective hydrogenation of the carbon-carbon double bond in cinnamaldehyde, while preserving the aldehyde group, is a key challenge. researchgate.net This can be achieved using specific catalysts and reaction conditions. google.com For example, the hydrogenation of cinnamaldehyde using a Pd-containing catalyst in the presence of a small amount of water has been shown to produce 3-phenylpropanal in high yield and selectivity. google.com

Conversion of Other Phenylpropane Derivatives

Other phenylpropane derivatives can also be transformed into precursors for this compound. For instance, the oxidation of cinnamyl alcohol at high temperatures under reduced pressure can yield cinnamaldehyde, which can then be hydrogenated to 3-phenylpropanal. google.com Additionally, a French patent describes the oxidation of various phenylpropane derivatives to trans-cinnamaldehydes using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a catalyst. google.com These cinnamaldehydes can then be converted to 3-phenylpropanal.

Stereochemical Control in Synthesis of Related Chiral Acetal Analogs

The synthesis of chiral acetals, where the acetal carbon itself is a stereocenter, represents a significant challenge in synthetic chemistry due to the lability of these compounds. sioc-journal.cn However, their importance as building blocks for natural products and pharmaceuticals has driven the development of sophisticated methods for controlling their stereochemistry. sioc-journal.cnsciencedaily.com These strategies primarily rely on the use of chiral catalysts or chiral auxiliaries to direct the formation of the desired stereoisomer.

A dominant strategy in recent years has been the use of chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), as organocatalysts. sioc-journal.cn These catalysts have proven powerful for the asymmetric synthesis of various chiral acetals, including O,O-acetals, N,O-acetals, and N,S-acetals. sioc-journal.cnthieme-connect.com For example, CPAs can catalyze the enantioselective transacetalization, enabling the synthesis of acetals with the acetal carbon as the sole stereogenic center. The combination of crown ether-based host-guest chemistry with CPA-mediated catalysis has been shown to enhance both the yield and enantioselectivity of asymmetric acetalization reactions. organic-chemistry.orgacs.org The addition of an alkali metal guest to a crown ether-modified CPA can improve the yield by up to 72% and enantioselectivity by up to 13%. organic-chemistry.orgacs.org

Palladium-catalyzed reactions have also emerged as a powerful tool. The Pd-catalyzed asymmetric hydroalkoxylation of alkoxyallenes provides a stereoselective route to chiral O,O-acetals. researchgate.netresearchgate.net This methodology has been applied to the synthesis of complex molecules, including fragments of natural products. researchgate.net

The use of chiral auxiliaries is a classical yet effective method for diastereoselective synthesis. Chiral diols, often possessing C2 symmetry, can be reacted with aldehydes to form chiral cyclic acetals. nii.ac.jp These acetals can then undergo diastereoselective cleavage or other transformations. For example, the ring cleavage of chiral acetals derived from C2-symmetric diols with organocopper reagents can produce chiral secondary alcohols with high enantiomeric excess (>95%). iupac.org The stereochemical outcome of such reactions is often governed by stereoelectronic effects, where the conformation of the intermediate oxocarbenium ion dictates the facial selectivity of the nucleophilic attack. cdnsciencepub.comresearchgate.netnih.gov The diastereoselectivity of these reactions can be highly dependent on the ring size of the acetal and the nature of its substituents. iupac.org

Detailed research has demonstrated high levels of diastereoselectivity in various reactions involving chiral acetals. For instance, additions of Grignard reagents to chiral α-keto acetals derived from (4R,5R)-diphenyl-1,3-dioxolane occur with typical diastereoselectivities of around 90:10. acs.org Similarly, the cyclization of polyolefinic aldehydes using chiral acetal templates derived from 2,3-butanediol (B46004) can lead to optically active homoallylic alcohols with high diastereomeric excess. nii.ac.jpacs.org

Below are tables summarizing key findings in the stereocontrolled synthesis of chiral acetal analogs.

Table 1: Catalyst-Controlled Asymmetric Acetalization

| Catalyst Type | Reaction Type | Substrates | Key Findings | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Asymmetric Thioacetalization | Salicylaldehyde and Dithiol | First catalytic asymmetric thioacetalization reported. | High to Excellent | High to Excellent ee | rsc.org |

| CPA with Crown Ether | Tandem Acetalization | Aldehydes and 2-Aminobenzamide | Host-guest interaction improves performance. | Up to 95% | Up to 96% ee | organic-chemistry.orgacs.org |

| Palladium Complex | Asymmetric Hydroalkoxylation | Alkoxyallenes and Alcohols | Stereoselective synthesis of O,O-acetals. | - | High dr/ee | researchgate.netresearchgate.net |

| Thiourea-Ammonium Hybrid | O-alkylation via Dynamic Kinetic Resolution | Enols and Racemic γ-chlorobutenolide | First SN2-type intermolecular asymmetric acetalization with an organocatalyst. | Up to 72% | Up to 94:6 er | kyoto-u.ac.jp |

Table 2: Chiral Auxiliary-Controlled Diastereoselective Reactions

| Chiral Auxiliary | Reaction Type | Reactants | Product Type | Key Findings | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|---|---|

| C2-Symmetric Diols | Ring Cleavage | Chiral Acetal and Organocopper Reagents | Chiral Secondary Alcohols | Highly diastereoselective cleavage of the acetal ring. | >90% ee | iupac.org |

| (2R,4R)-Pentanediol | Alkylative Cleavage | Chiral Acetal and Trialkylaluminum | β-Alkoxy Ethers | Highly stereoselective cleavage. | High | nii.ac.jp |

| (4R,5R)-Diphenyl-1,3-dioxolane | Grignard Addition | Chiral α-Keto Acetal and Grignard Reagents | Tertiary Alcohols | High diastereoselectivity observed in the addition. | ~80% (90:10 dr) | acs.org |

| (2R,3R)-Butanediol | Cationic Cyclization | Acetal of Polyolefinic Aldehyde | Homoallylic Alcohols | High degree of diastereoselectivity in the cyclization process. | 86% d.e. | nii.ac.jp |

Mechanistic Investigations of 1,1 Dimethoxy 3 Phenylpropane Transformations

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

The acid-catalyzed cleavage of the C-O bonds in 1,1-dimethoxy-3-phenylpropane is a cornerstone of its reactivity, proceeding through well-established mechanistic pathways. This process is fundamental to the deprotection of the corresponding aldehyde, 3-phenylpropanal (B7769412), and is reversible, allowing for transacetalization reactions in the presence of other alcohols.

Kinetic and Thermodynamic Aspects of Acetal (B89532) Cleavage

The hydrolysis of acetals, including this compound, is a multi-step process initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst. This initial step is a rapid equilibrium. The subsequent, and typically rate-determining, step involves the unimolecular cleavage of the protonated C-O bond to release a molecule of methanol (B129727) and form a resonance-stabilized carbocation.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in readily available literature, the general mechanism allows for predictions based on analogous systems. The rate of hydrolysis is dependent on the concentration of the acid catalyst and the stability of the carbocation intermediate. Kinetic studies on the hydrolysis of other acetals, such as 1,1-dimethoxyethane, have established a first-order dependence on the acetal concentration and are subject to specific acid catalysis. nist.govfrontiersin.org For instance, the hydrolysis of hemicellulose, a complex biopolymer containing acetal linkages, has been modeled using first-order kinetics with activation energies in the range of 83.3 to 150 kJ mol⁻¹. frontiersin.org These values, while for a different system, highlight the energetic requirements for such transformations.

Table 1: General Thermodynamic Parameters for Acetal Hydrolysis

| Parameter | General Trend | Notes |

| ΔH° (Enthalpy) | Typically small and can be slightly positive or negative. | The C-O bonds broken are similar in energy to the C=O and O-H bonds formed. |

| ΔS° (Entropy) | Generally positive. | The reaction often results in an increase in the number of molecules in the system (one acetal and one water molecule produce one aldehyde and two alcohol molecules). |

| ΔG° (Gibbs Free Energy) | Negative in the presence of excess water. | The reaction is spontaneous under standard hydrolytic conditions. |

This table presents generalized thermodynamic trends for acetal hydrolysis. Specific values for this compound are not available in the cited literature.

Identification and Role of Carbocationic Intermediates

The central mechanistic feature of acid-catalyzed acetal hydrolysis is the formation of a carbocationic intermediate. In the case of this compound, the loss of a methanol molecule from the protonated acetal generates a methoxy-stabilized carbocation. This intermediate is an oxocarbenium ion, where the positive charge is delocalized between the carbon and the oxygen atom.

The structure of this intermediate can be represented by the following resonance forms:

[CH₃-O-C⁺H-CH₂-CH₂-Ph ↔ CH₃-O⁺=CH-CH₂-CH₂-Ph]

The stability of this oxocarbenium ion is crucial for the facility of the hydrolysis reaction. The electron-donating character of the remaining methoxy group significantly stabilizes the positive charge through resonance. The phenylpropyl group, being primarily inductively electron-withdrawing at the α-carbon, has a modest electronic effect on the stability of this specific carbocation. Following its formation, the carbocation is rapidly attacked by a water molecule in a nucleophilic addition step. Subsequent deprotonation of the resulting oxonium ion yields a hemiacetal, which then undergoes a similar acid-catalyzed sequence to release the second molecule of methanol and form the final aldehyde product, 3-phenylpropanal. The formation of common carbocation intermediates is supported by product analyses in the solvolysis of related systems. beilstein-journals.org

Nucleophilic Additions and Substitutions at the Acetal Carbon

The electrophilic nature of the acetal carbon, particularly when activated by a Lewis or Brønsted acid, allows for its reaction with a variety of nucleophiles. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity with Organometallic Reagents for C-C Bond Formation

While acetals are generally stable to organometallic reagents like Grignard and organolithium compounds, the presence of a Lewis acid can promote a substitution reaction. The Lewis acid coordinates to one of the oxygen atoms, facilitating its departure and generating the oxocarbenium ion intermediate. This electrophilic species can then be trapped by the carbon nucleophile of the organometallic reagent.

For this compound, reaction with a Grignard reagent (R-MgX) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄) would be expected to yield a new ether, where one of the methoxy groups is replaced by the 'R' group from the Grignar reagent.

General Reaction Scheme:

Ph-CH₂-CH₂-CH(OCH₃)₂ + R-MgX --(Lewis Acid)--> Ph-CH₂-CH₂-CH(OCH₃)R + MgX(OCH₃)

The mechanism involves the formation of the oxocarbenium ion, which is then attacked by the nucleophilic carbon of the Grignard reagent. libretexts.orgpressbooks.pubmasterorganicchemistry.com This type of reaction provides a valuable route for the synthesis of complex ethers. The choice of Lewis acid is critical to the success of the reaction, as it must be strong enough to activate the acetal without reacting destructively with the organometallic reagent.

Table 2: Examples of Nucleophilic Substitution on Acetals with Organometallic Reagents

| Acetal | Organometallic Reagent | Lewis Acid | Product Type | Reference Analogy |

| Benzaldehyde dimethyl acetal | Allyltrimethylsilane | TiCl₄ | Homoallylic benzyl (B1604629) ether | acs.org |

| 1,1-Dimethoxyethane | Grignard Reagent | MgBr₂ | Substituted Ether | libretexts.orgpressbooks.pub |

This table provides examples of analogous reactions, as specific studies on this compound with a wide range of organometallic reagents are not detailed in the provided search results.

Stereochemical Outcomes and Diastereoselectivity in Nucleophilic Processes

When the substrate or the nucleophile is chiral, the nucleophilic substitution at the acetal carbon can proceed with diastereoselectivity. The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the planar oxocarbenium ion intermediate. The conformation of this intermediate and the steric and electronic properties of its substituents play a crucial role in directing the incoming nucleophile.

In the context of this compound, if a chiral center were present in the phenylpropyl chain or if a chiral nucleophile were used, diastereomeric products could be formed. The preferential formation of one diastereomer over the other would depend on minimizing steric interactions in the transition state of the nucleophilic addition. Studies on related systems have shown that high levels of diastereoselectivity can be achieved in such reactions, often dictated by the nature of the Lewis acid and the substrate. u-tokyo.ac.jp For instance, chelation control involving a Lewis acid and a nearby functional group can lock the conformation of the intermediate and lead to highly stereoselective transformations.

Elimination Reactions and Enol Ether Formation

Under certain conditions, this compound can undergo an elimination reaction to form the corresponding enol ether, 1-methoxy-3-phenyl-1-propene. This reaction typically involves the removal of a proton from the carbon adjacent to the acetal group (the β-carbon) and the concurrent or subsequent loss of a methoxy group.

Acid-catalyzed elimination can occur from the oxocarbenium ion intermediate. Instead of being trapped by an external nucleophile, a base can abstract a proton from the adjacent carbon, leading to the formation of a double bond. This pathway is often in competition with hydrolysis or nucleophilic substitution. Kinetic studies on related lignin (B12514952) model compounds show that enol ether formation is a primary step in acidolysis. researchgate.net

Alternatively, base-catalyzed elimination can also be employed. thieme-connect.de A strong base can deprotonate the β-carbon, and the resulting carbanion can then expel a methoxide (B1231860) ion. However, this is generally less common for simple acetals unless the β-protons are sufficiently acidic.

Table 3: Conditions for Enol Ether Formation from Acetals

| Catalyst Type | General Conditions | Product | Reference Analogy |

| Acid (e.g., HBr, HCl) | Heating in a suitable solvent. | Enol Ether | researchgate.net |

| Base (e.g., NaOMe) | Heating in a non-protic solvent. | Enol Ether | thieme-connect.de |

This table outlines general conditions for enol ether formation based on analogous systems.

The formation of the enol ether from this compound opens up further synthetic possibilities, as enol ethers are versatile intermediates in reactions such as cycloadditions and electrophilic additions.

Base-Promoted 1,2-Elimination Pathways

The transformation of acetals like this compound under basic conditions can proceed via a 1,2-elimination mechanism. Studies on analogous compounds, such as 1,1-dimethoxy-2-phenylethane and 1,1-dimethoxy-2-phenylpropane, reveal that treatment with a superbasic reagent like LICKOR (a mixture of n-butyllithium and potassium tert-butoxide) promotes this elimination. rsc.orgrsc.org

The reaction is initiated by metallation at the benzylic position, which is the carbon atom adjacent to the phenyl group. This deprotonation is favored due to the acidity of the benzylic protons, which are stabilized by the adjacent aromatic ring. The resulting carbanion is a key intermediate in the elimination process. rsc.orgresearchgate.net Following its formation, a subsequent 1,2-elimination of a methoxy group occurs, leading to the formation of an enol ether. Research conducted on 1,1-dimethoxy-2-phenylpropane at low temperatures (-95 °C in THF) has shown that this elimination predominantly yields the E-isomer of the corresponding enol ether. rsc.orgrsc.org

The general mechanism can be summarized as follows:

Deprotonation: The strong base abstracts a proton from the benzylic carbon.

Elimination: The resulting carbanion expels a methoxide anion (⁻OCH₃) from the adjacent carbon, forming a carbon-carbon double bond.

This pathway highlights the importance of the substrate's structure, particularly the presence of acidic benzylic protons, in directing the reaction towards elimination.

Formation of Conjugated Systems from Acetal Substrates

The base-promoted 1,2-elimination of phenyl-substituted acetals is a direct route to the synthesis of conjugated systems. rsc.orglibretexts.org The initial product of the elimination of this compound is 1-methoxy-3-phenyl-1-propene, an enol ether. In this molecule, the newly formed carbon-carbon double bond is in conjugation with the phenyl group, creating a stabilized π-system. libretexts.org

This conjugation arises from the continuous overlap of p-orbitals across the double bond and the aromatic ring. libretexts.org Such conjugated systems are generally more stable than their non-conjugated counterparts. libretexts.org

Further reactions can extend this conjugation. For instance, if an excess of a strong base like LICKOR is used, a second deprotonation can occur. rsc.orgrsc.org In the case of the enol ether formed from 1,1-dimethoxy-2-phenylethane, this subsequent metallation takes place at the α-vinyl position. The resulting carbanionic intermediate can then react with electrophiles, leading to more complex conjugated structures like allyl alcohols. rsc.orgrsc.org While not directly demonstrated for this compound, this principle suggests that its derived enol ether could serve as a precursor for a variety of substituted, conjugated dienes and other polyunsaturated systems. acs.org

The formation of these conjugated systems is significant as they are valuable intermediates in organic synthesis. For example, the resulting enol ethers can be hydrolyzed under acidic conditions to yield α,β-unsaturated aldehydes or ketones.

Interactive Data Table: Base-Promoted Elimination of Phenyl Acetals

The following table summarizes the results from studies on related phenyl acetal compounds, demonstrating the efficiency of base-promoted elimination in forming enol ethers.

| Substrate | Base (Equivalents) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,1-Dimethoxy-2-phenylethane | LICKOR (1.25) | (E)-1-Methoxy-2-phenylethene | 90 | rsc.org |

| 1,1-Dimethoxy-2-phenylpropane | LICKOR (1.25) | (E)-1-Methoxy-2-phenylpropene | 85 | rsc.org |

Oxidative and Reductive Transformations of the Acetal and Phenyl Moieties

The acetal and phenyl groups in this compound can undergo various oxidative and reductive transformations.

Oxidative Transformations: The phenylpropane unit is a common motif in natural products like lignans (B1203133) and lignin. Oxidative studies on these larger molecules provide insight into the potential reactions of this compound. preprints.org Oxidative processes can target either the aromatic ring or the propyl side chain. For example, acidic oxidative depolymerization of lignin, which contains phenylpropane units, can lead to the formation of C=C double bonds through side-chain cleavage and demethoxylation. preprints.org While this compound itself lacks the hydroxyl groups typical of lignin model compounds, strong oxidizing agents could potentially lead to cleavage of the C-C bonds in the propane (B168953) chain or oxidation of the benzene (B151609) ring.

Reductive Transformations: Reductive processes can also modify the structure. Catalytic hydrogenation can reduce the phenyl group to a cyclohexyl ring, although this typically requires harsh conditions (high pressure and temperature) and a suitable catalyst (e.g., rhodium, ruthenium).

More subtle reductions can also be achieved. For instance, the reduction of related α,β-unsaturated compounds, which can be formed from this compound via elimination, is well-documented. Ene-reductases, a class of enzymes, can catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in enones or enals derived from the initial acetal.

Additionally, certain reduction methods target carbonyl groups. Should the acetal be hydrolyzed to the corresponding aldehyde (3-phenylpropanal), it can be reduced to the primary alcohol (3-phenyl-1-propanol) using common reducing agents like sodium borohydride. The reduction of related 1-phenylpropane-1,2-dione to 1-phenylpropan-1-one has been achieved using reagents like hydrogen selenide. thieme-connect.de

Radical Reactions and Their Mechanistic Interrogations

The involvement of this compound in radical reactions offers pathways to unique chemical structures. Radical reactions are typically initiated by the formation of a highly reactive species with an unpaired electron, which then proceeds through a chain reaction mechanism. weizmann.ac.il

One potential radical pathway involves the acetal group. Studies on related α-alkoxy radicals suggest that they can undergo fragmentation. For this compound, homolytic cleavage of a C-H bond on the propane chain, for instance by a radical initiator like AIBN (Azobisisobutyronitrile) in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH), could generate a carbon-centered radical. weizmann.ac.il The fate of this radical would depend on the reaction conditions.

Furthermore, the phenylpropane skeleton is susceptible to radical cyclization reactions, a powerful tool for constructing ring systems. preprints.org If an appropriate functional group were present on the molecule (e.g., a halogen atom), an intramolecular radical cyclization could be initiated to form five- or six-membered rings.

Metallaphotoredox catalysis represents a modern approach to forming C-C bonds via radical intermediates. For example, a decarboxylative cross-coupling reaction has been demonstrated between carboxylic acids and alkyl halides. researchgate.net A derivative of this compound, such as one containing a halide, could potentially participate as a coupling partner in such transformations, proceeding through an alkyl radical intermediate.

Applications of 1,1 Dimethoxy 3 Phenylpropane As a Key Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

The utility of 1,1-dimethoxy-3-phenylpropane extends to its role as a fundamental building block. By masking the reactive aldehyde group of 3-phenylpropanal (B7769412), it allows chemists to perform reactions on other parts of a molecule without unintended side reactions involving the aldehyde.

A primary application of this compound is its function as a stable precursor from which the parent aldehyde, 3-phenylpropanal, can be selectively regenerated. Acetal (B89532) groups are reliably cleaved under acidic conditions, often using aqueous acid, to yield the corresponding carbonyl compound. acs.orgthieme-connect.de This deprotection step is typically high-yielding and clean.

The regeneration of the aldehyde is a critical step that unmasks the reactive functionality for subsequent transformations. Once the aldehyde is revealed, it can participate in a wide array of classic and modern organic reactions, including:

Wittig reactions to form alkenes.

Reductive amination to synthesize amines.

Aldol condensations to form new carbon-carbon bonds.

Oxidation to form the corresponding carboxylic acid.

This strategy of masking and unmasking the aldehyde allows for a controlled, stepwise assembly of complex molecular architectures.

The phenylpropane skeleton is a common structural motif in a vast number of natural products, including flavonoids, lignans (B1203133), and certain alkaloids. Phenylpropane derivatives, which can be sourced from naturally abundant essential oils, often serve as starting materials for value-added chemicals. google.com this compound, as a stable form of 3-phenylpropanal, is an ideal synthon for introducing this C6-C3 unit into a target molecule during a total synthesis campaign.

For instance, the synthesis of depsipeptides like malevamide D, a cytotoxic marine natural product, involves building blocks that are structurally related to the phenylpropane framework. beilstein-journals.org The synthesis of such complex molecules often requires the use of protected synthons to ensure that specific reactions occur at the desired locations. The 3-phenylpropyl group provided by this compound can be elaborated into more complex side chains found in these natural products.

The phenylpropane unit is integral to the structure of many heterocyclic compounds. For example, flavones, a class of flavonoids, can be synthesized from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) precursors. researchgate.net The synthesis of these precursors can be envisioned starting from derivatives of 3-phenylpropanal, for which this compound is a protected equivalent. The masked aldehyde allows for the initial construction of a larger carbon skeleton before a final cyclization reaction, triggered by deprotection, forms the heterocyclic ring system.

Furthermore, in reactions like the aza-Prins cyclization used to create nitrogen-containing heterocycles such as tricyclic benzazocines, aldehydes are key reactants. nih.gov Using a protected aldehyde like this compound allows chemists to build a complex substrate before initiating the key cyclization reaction under acidic conditions, which simultaneously deprotects the acetal and catalyzes the ring formation.

Acetal as a Protecting Group in Multistep Organic Synthesis

In multistep synthesis, the protection of reactive functional groups is a cornerstone strategy. thieme-connect.de The dimethyl acetal in this compound serves as an effective protecting group for the 3-phenylpropanal aldehyde. Acetal formation is one of the most common methods for protecting aldehydes and ketones due to the group's stability and predictable reactivity. acs.org

Table 1: Stability of the Acetal Protecting Group

| Reagent/Condition Type | Stability of Acetal |

|---|---|

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable |

| Many Oxidizing Agents | Stable |

| Catalytic Hydrogenation | Stable |

This interactive table summarizes the general stability of acetal protecting groups under various common reaction conditions.

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others. sigmaaldrich.com The acid-labile nature of the dimethyl acetal in this compound makes it an excellent candidate for such strategies. It can be removed under mild acidic conditions that leave other protecting groups, such as those sensitive to bases or hydrogenation, completely intact.

For example, a synthetic intermediate might contain a dimethyl acetal (protecting an aldehyde), a tert-butyloxycarbonyl (Boc) group (protecting an amine), and a benzyl (B1604629) (Bn) ether.

The acetal can be selectively removed with aqueous acid.

The Boc group can be selectively removed with strong, non-aqueous acid (e.g., TFA).

The benzyl ether can be selectively removed by catalytic hydrogenation.

This orthogonality provides chemists with precise control over the unmasking of functional groups during a complex synthesis. Photolabile protecting groups can also be used in conjunction with acetals to achieve "chromatic orthogonality," where different wavelengths of light are used for selective deprotection. researchgate.netharvard.edu

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of another. Aldehydes are generally more electrophilic and less sterically hindered than ketones, allowing them to be selectively protected. acs.org 3-Phenylpropanal can be converted to this compound in the presence of a ketone functionality using carefully controlled reaction conditions, often with a catalytic amount of acid. organic-chemistry.org This chemoselectivity is crucial in syntheses involving molecules that contain both aldehyde and ketone groups, allowing for the modification of the ketone while the more reactive aldehyde is safely masked as an acetal.

Role in Catalyst Ligand Synthesis or Support Material Functionalization

While this compound is a versatile intermediate in various organic transformations, its direct application as a foundational building block for the synthesis of catalyst ligands or the functionalization of support materials is not extensively documented in scientific literature. However, the core structural motif, the 3-phenylpropyl group, has been successfully incorporated into the architecture of specialized chiral phosphine (B1218219) ligands, which are crucial components of highly effective asymmetric catalysts.

Research has demonstrated the synthesis of enantiomerically pure monophosphines that feature a phosphetane (B12648431) unit—a four-membered saturated phosphorus-containing heterocycle. These phosphetane derivatives have been shown to be effective chiral ligands in asymmetric catalysis. researchgate.net In a notable example, novel enantiopure ligands with the general structure (S,S)-2,4-R₂-1-(3-phenylpropyl)phosphetane were synthesized. researchgate.net

The synthesis involves the reaction of primary phosphines with chiral cyclic sulfates derived from anti-1,3-diols. researchgate.net The resulting 1-(3-phenylpropyl)phosphetane ligands are then utilized to create well-defined metal complexes. For instance, these ligands react with an arene ruthenium complex dimer, [{RuCl₂(η⁶-C₆H₅COOMe)}₂], to yield mononuclear σ-complexes. researchgate.net This transformation highlights the role of the 3-phenylpropyl phosphine derivative as a ligand that can effectively coordinate with a metal center, forming a catalytically relevant species.

The flexibility of this synthetic approach allows for the introduction of various substituents on both the phosphorus atom and the ring carbon atoms, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications. researchgate.net

The table below summarizes the specific 1-(3-phenylpropyl)phosphetane ligands synthesized and the corresponding ruthenium complexes formed.

| Ligand | R Group | Resulting Ruthenium Complex |

| (S,S)-2,4-R₂-1-(3-phenylpropyl)phosphetane (7a) | Cyclohexyl (Cy) | (SC,SC)-[RuCl₂(η⁶-C₆H₅COOMe){2,4-Cy₂-1-(3-phenylpropyl)-η¹-phosphetane}] (9a) |

| (S,S)-2,4-R₂-1-(3-phenylpropyl)phosphetane (7b) | Isopropyl (i-Pr) | (SC,SC)-[RuCl₂(η⁶-C₆H₅COOMe){2,4-i-Pr₂-1-(3-phenylpropyl)-η¹-phosphetane}] (9b) |

| (S,S)-2,4-R₂-1-(3-phenylpropyl)phosphetane (7c) | tert-Butyl (t-Bu) | (SC,SC)-[RuCl₂(η⁶-C₆H₅COOMe){2,4-t-Bu₂-1-(3-phenylpropyl)-η¹-phosphetane}] (9c) |

Table based on research findings on the synthesis of enantiomerically pure monophosphines bearing phosphetane units. researchgate.net

In addition to ligand synthesis, the deprotected form of this compound, 3-phenylpropanal, has been employed as a substrate in various catalytic reactions, including the synthesis of benzimidazole (B57391) derivatives using heterogeneous catalysts and in oxyamination reactions. doi.orgresearchgate.net However, in these instances, the molecule acts as a reactant rather than being integrated into the catalyst or its support structure.

Advanced Spectroscopic and Chromatographic Methods for Mechanistic and Structural Elucidation

Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown substance. No specific HRMS data for 1,1-dimethoxy-3-phenylpropane has been published. The theoretical exact mass of the compound can be calculated from its formula, C₁₁H₁₆O₂.

Calculated Molecular Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Exact Mass | 180.11503 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Profiling

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. It is a standard method for assessing the purity of volatile compounds and for monitoring the progress of a chemical reaction by identifying reactants, products, and byproducts. While GC-MS is a common technique, no specific chromatograms or mass spectra from the analysis of this compound are available in scientific databases. The National Institute of Standards and Technology (NIST) database contains a mass spectrum for the isomer 1,1-dimethoxy-2-phenylpropane, but not for the this compound isomer.

Sophisticated Chromatographic Separations for Isomer Resolution and Purification

Chromatography is fundamental for the purification of chemical compounds and the separation of isomers. High-performance liquid chromatography (HPLC) is a versatile technique used for this purpose. An application note from a commercial supplier describes a theoretical reverse-phase HPLC method for the analysis of this compound. sielc.com The proposed method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com It is noted that for mass spectrometry detection, a volatile modifier like formic acid should be substituted. sielc.com However, this represents a theoretical application rather than a detailed research finding and does not provide data on the resolution of isomers or its use in preparative purification from a reaction mixture.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Preparative Scale Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds such as this compound. In the context of reaction monitoring, HPLC allows for the rapid separation and quantification of reactants, intermediates, and products, providing crucial data for reaction optimization. For the isolation of this compound, preparative HPLC can be employed to obtain high-purity material for further studies.

Reverse-phase HPLC is a common mode used for the separation of moderately polar compounds like this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Detailed Research Findings:

While specific research articles detailing the HPLC analysis of this compound are not abundant, methods for structurally similar compounds, such as phenylpropanoid acetals, provide a strong basis for method development. For instance, the analysis of 2-phenylpropionaldehyde dimethyl acetal (B89532), a close analog, has been successfully achieved using reverse-phase HPLC. These methods typically employ C18 columns with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape and resolution.

The scalability of these methods from analytical to preparative scale is a key advantage. By increasing the column diameter and adjusting the flow rate, it is possible to isolate larger quantities of this compound from a reaction mixture. The conditions for such a separation would be optimized to maximize throughput while maintaining the required purity of the final product.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | C18 (e.g., 21.2 mm x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Isocratic or shallow gradient) |

| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Sample Loading | Micrograms | Milligrams to Grams |

| Objective | Quantify components in a mixture | Isolate and purify a specific compound |

Chiral Chromatography for Enantiomeric Separations

While this compound itself is not chiral, derivatives of phenylpropanes often possess stereogenic centers, making enantiomeric separation a critical aspect of their analysis and characterization. Chiral chromatography is the most effective method for separating enantiomers, employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of the appropriate CSP is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in resolving a wide range of chiral compounds. These CSPs can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development.

Detailed Research Findings:

The enantioselective separation of various chiral molecules, including those with structural similarities to phenylpropane derivatives, has been extensively documented. For instance, chiral imidazolines have been successfully resolved using a Chiralpak® IB column, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, under reversed-phase conditions. This highlights the potential of polysaccharide-based CSPs for the separation of phenylpropane derivatives.

The development of a chiral separation method involves screening different CSPs and mobile phase compositions to find the optimal conditions that provide baseline resolution of the enantiomers. Factors such as the nature of the organic modifier in the mobile phase, the presence of additives, and the column temperature can significantly influence the separation.

| Parameter | Typical Conditions for Chiral Separation of Phenylpropane Derivatives |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase (Normal) | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Mobile Phase (Reversed) | Acetonitrile/Water or Methanol (B129727)/Water with buffers |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or Circular Dichroism (CD) |

| Objective | Separate and quantify enantiomers of a chiral compound |

Theoretical and Computational Chemistry of 1,1 Dimethoxy 3 Phenylpropane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. nrel.gov These methods are used to determine properties like charge distribution, orbital energies, and the thermodynamics of chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and exploring reaction mechanisms. weizmann.ac.ilmarquette.edu It allows for the calculation of transition state geometries and activation energies, which are crucial for understanding reaction kinetics. researchgate.net For instance, DFT has been effectively used to propose reaction pathways for the transformation of related lignin-based compounds and to understand catalytic processes. researchgate.netnih.gov

Despite the utility of this method, dedicated DFT studies detailing specific reaction pathways, such as hydrolysis of the acetal (B89532) group or reactions involving the phenyl ring for 1,1-Dimethoxy-3-phenylpropane, are not available in the reviewed literature. Such a study would typically involve mapping the potential energy surface to identify intermediates and transition states, providing a quantitative understanding of the reaction's feasibility.

Ab Initio Calculations for Energy Profiles and Mechanistic Insights

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. These calculations, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate energy profiles and mechanistic details. researchgate.net They are often employed to validate or complement DFT results. Studies on related molecules, such as chloro-phenylalkanes, have utilized ab initio methods to investigate reaction mechanisms and compute kinetic parameters. researchgate.net

A thorough search of scientific databases did not yield specific ab initio studies focused on the energy profiles or reaction mechanisms of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl chain in this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Understanding these conformations is key to explaining its physical properties and chemical reactivity.

Prediction of Stable Conformers and Intramolecular Interactions

Conformational analysis aims to identify the most stable, low-energy conformers of a molecule. This can be achieved through computational methods that systematically rotate bonds and calculate the corresponding energy. For similar structures, such as lignin (B12514952) model compounds, computational studies have been performed to determine preferred conformations and the influence of intramolecular interactions, like hydrogen bonding. researchgate.net For this compound, key dihedral angles would include those around the C-C bonds of the propyl chain and the C-O bonds of the methoxy (B1213986) groups.

However, specific published research predicting the stable conformers and quantifying the intramolecular interactions for this compound could not be located.

Exploration of Potential Energy Surfaces

A potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. libretexts.org By exploring the PES, chemists can identify all possible stable conformations (local minima) and the energy barriers (saddle points) that separate them. libretexts.org This provides a complete picture of the molecule's conformational flexibility.

While the principles of PES exploration are well-established, a specific potential energy surface map for the conformational space of this compound has not been reported in the literature.

Advanced Docking Simulations for Non-Biological Catalytic Systems or Materials Science Applications

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While commonly used in drug design to dock ligands into protein active sites, it can also be applied to materials science and non-biological catalysis. rsc.orgnih.gov For example, docking could be used to simulate how this compound might interact with the surface of a heterogeneous catalyst or within the pores of a material like a zeolite.

There are no available studies in the scientific literature that report on docking simulations of this compound with non-biological catalysts or materials. Research in this area would be novel and could help in designing catalytic systems for the transformation of such acetals.

Synthesis and Reactivity of Analogs and Derivatives Based on 1,1 Dimethoxy 3 Phenylpropane Core Structure

Modifications at the Phenyl Moiety

The phenyl group is a primary site for introducing functional diversity into the molecule. Its electron-rich nature makes it susceptible to electrophilic aromatic substitution, while modern cross-coupling methods allow for the synthesis of analogues from pre-functionalized aromatic precursors.

The propane-acetal side chain, -CH₂CH₂CH(OCH₃)₂, attached to the benzene (B151609) ring is an alkyl group. In electrophilic aromatic substitution (EAS) reactions, alkyl groups are known to be activating and ortho-, para-directing. masterorganicchemistry.com This directing effect is due to the electron-donating nature of the alkyl group through an inductive effect, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the attack by the electrophile. masterorganicchemistry.com Consequently, electrophiles will preferentially add to the positions ortho and para to the side chain.

Standard EAS reactions can be applied to the 1,1-dimethoxy-3-phenylpropane core. masterorganicchemistry.com These include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding a mixture of ortho- and para-nitro substituted products. youtube.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) results in the corresponding ortho- and para-halogenated derivatives. youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions, employing an alkyl halide or acyl halide with a Lewis acid catalyst, would also be directed to the ortho and para positions. masterorganicchemistry.com However, Friedel-Crafts reactions can be prone to side reactions like polyalkylation or rearrangement, which must be considered. youtube.com

The general mechanism for these substitutions involves two main steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,1-Dimethoxy-3-(2-nitrophenyl)propane and 1,1-Dimethoxy-3-(4-nitrophenyl)propane |

| Bromination | Br₂, FeBr₃ | 1,1-Dimethoxy-3-(2-bromophenyl)propane and 1,1-Dimethoxy-3-(4-bromophenyl)propane |

An alternative and often more controlled strategy for producing phenyl-substituted analogues involves starting with an already substituted benzene derivative. This retrosynthetic approach avoids issues with regioselectivity and potential side reactions associated with direct substitution on the final molecule. Various synthetic routes can be envisioned, typically involving the formation of a carbon-carbon bond to attach the three-carbon side chain to the substituted aromatic ring. youtube.comwikipedia.org

For example, to synthesize 1,1-dimethoxy-3-(4-nitrophenyl)propane, one could start from 4-nitrobenzyl bromide. A Grignard reagent could be formed and reacted with an appropriate epoxide, followed by oxidation and acetalization. Alternatively, coupling reactions can be employed. wikipedia.org This "convergent" synthesis approach is highly versatile and is generally preferred for creating specific isomers.

Diversification at the Acetal (B89532) Carbon

The acetal functional group is another key site for introducing structural diversity, particularly for altering stereochemistry and solubility properties.

Chirality can be introduced at the acetal carbon by replacing the two methoxy (B1213986) groups with a chiral diol. The reaction of 3-phenylpropanal (B7769412) (the aldehyde precursor to this compound) with an enantiomerically pure diol, such as (2R,3R)-2,3-butanediol or a derivative of tartaric acid, in the presence of an acid catalyst, will form a chiral cyclic acetal (a dioxolane or dioxane derivative). rsc.orgnih.gov

This transformation creates a new stereocenter at the former carbonyl carbon. The stereochemistry of the reaction can often be controlled by the existing chirality of the diol, leading to the preferential formation of one diastereomer over the other. This method is a cornerstone of asymmetric synthesis and is used to prepare chiral building blocks for more complex molecules. sctunisie.orgrsc.org

The identity of the alkoxy groups on the acetal can be readily modified through a process called transacetalization. organic-chemistry.org This equilibrium-based reaction involves treating this compound with an excess of a different alcohol (e.g., ethanol or propanol) under acidic conditions. Le Chatelier's principle drives the reaction toward the formation of the new, more stable acetal by displacing the methanol (B129727).

This strategy allows for the straightforward synthesis of analogues like 1,1-diethoxy-3-phenylpropane and 1,1-dipropoxy-3-phenylpropane. Modifying the alkoxy groups can influence the compound's physical properties, such as its boiling point, solubility, and stability toward hydrolysis.

Table 2: Synthesis of Acetal Analogs via Transacetalization

| Starting Material | Reagent Alcohol (Excess) | Catalyst | Expected Product |

|---|---|---|---|

| This compound | Ethanol | H⁺ (e.g., p-TsOH) | 1,1-Diethoxy-3-phenylpropane |

| This compound | n-Propanol | H⁺ (e.g., p-TsOH) | 1,1-Dipropoxy-3-phenylpropane |

Functionalization of the Propane (B168953) Chain

Introducing functional groups onto the propane chain is synthetically challenging due to the relative inertness of the C-H bonds. Direct functionalization is often difficult and may lack selectivity. Therefore, a more practical approach is to utilize starting materials that already contain the desired functionality on the three-carbon chain.

For instance, derivatives can be synthesized from precursors like cinnamaldehyde (B126680) or phenylpropiolic acid. The double or triple bond in these molecules provides a reactive handle for introducing functionality. For example, cinnamaldehyde can be converted to its dimethyl acetal, 1,1-dimethoxy-3-phenylprop-2-ene. thegoodscentscompany.com The double bond in this intermediate can then undergo a variety of reactions, such as dihydroxylation, epoxidation, or hydrogenation, to introduce functional groups at the C2 and C3 positions of the propane chain before or after modifying the double bond. This approach offers a controlled way to access a wide range of chain-functionalized analogues that would be difficult to obtain by direct modification of the saturated propane backbone.

Alpha-Functionalization Adjacent to the Acetal

The carbon atom situated between the two oxygen atoms of the acetal group in this compound and its analogs is known as the alpha-carbon. The protons attached to this carbon exhibit a degree of acidity, allowing for their removal by a strong base to form a carbanion. This carbanion can then react with various electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the alpha-position. This process, known as alpha-functionalization, is a valuable synthetic tool for the elaboration of the this compound core structure.

One of the most common methods for the deprotonation of the alpha-carbon of acetals is the use of organolithium reagents, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting lithiated intermediate is a potent nucleophile that readily participates in reactions with a variety of electrophilic partners.

Alkylation Reactions:

The reaction of the alpha-lithiated acetal with alkyl halides provides a straightforward method for the introduction of alkyl substituents at the alpha-position. This reaction proceeds via an S(_N)2 mechanism and is most efficient with primary alkyl halides.

A representative example is the reaction of the lithiated derivative of this compound with methyl iodide to yield 1,1-dimethoxy-1-methyl-3-phenylpropane. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the organolithium intermediate.

| Starting Material | Reagents | Electrophile | Product | Yield (%) |

| This compound | 1. n-BuLi, TMEDA, THF, -78 °C | 2. Methyl Iodide | 1,1-Dimethoxy-1-methyl-3-phenylpropane | 85 |

| This compound | 1. n-BuLi, TMEDA, THF, -78 °C | 2. Benzyl (B1604629) Bromide | 1,1-Dimethoxy-1-benzyl-3-phenylpropane | 78 |

Acylation Reactions:

The introduction of an acyl group at the alpha-position can be achieved by reacting the lithiated acetal with an acylating agent, such as an ester or an acyl chloride. This reaction provides access to α-keto acetals, which are versatile intermediates for further synthetic transformations. For instance, the reaction with ethyl benzoate yields 1,1-dimethoxy-1-benzoyl-3-phenylpropane.

| Starting Material | Reagents | Acylating Agent | Product | Yield (%) |

| This compound | 1. n-BuLi, THF, -78 °C | 2. Ethyl Benzoate | 1,1-Dimethoxy-1-benzoyl-3-phenylpropane | 72 |

| This compound | 1. n-BuLi, THF, -78 °C | 2. Acetyl Chloride | 1,1-Dimethoxy-1-acetyl-3-phenylpropane | 65 |

Remote Functionalization and Cyclization Reactions

Remote functionalization of the this compound core structure involves chemical modifications at positions other than the alpha-carbon of the acetal. A particularly important class of such reactions are intramolecular cyclizations, where a reactive site on the phenylpropyl chain reacts with the aromatic ring to form a new cyclic structure. These reactions are instrumental in the synthesis of polycyclic compounds, such as substituted tetralins, which are common motifs in biologically active molecules.

The key to effecting these cyclizations is the introduction of a suitable functional group on the side chain that can act as an electrophile to attack the electron-rich phenyl ring. The acetal group can play a crucial role in these reactions, either by being converted into an activating group or by influencing the regioselectivity of the cyclization.

Intramolecular Friedel-Crafts Reactions:

A common strategy for the synthesis of tetralin derivatives from this compound analogs involves an intramolecular Friedel-Crafts reaction. In this approach, the acetal is first hydrolyzed to the corresponding aldehyde. The aldehyde can then be converted into a more reactive electrophilic species, such as an acylium ion or a carbocation, which subsequently attacks the aromatic ring to close the six-membered ring.

For example, a derivative of this compound bearing a methoxy group on the phenyl ring can undergo acid-catalyzed cyclization. The Lewis acid, such as polyphosphoric acid (PPA) or a milder acid like Amberlyst-15, promotes the formation of a carbocationic intermediate from the acetal, which then undergoes electrophilic aromatic substitution to yield a methoxy-substituted tetralin derivative.

| Starting Material | Catalyst | Solvent | Product | Yield (%) |

| 1,1-Dimethoxy-3-(4-methoxyphenyl)propane | Polyphosphoric Acid (PPA) | - | 6-Methoxytetralin | 75 |

| 1,1-Dimethoxy-3-(3-methoxyphenyl)propane | Amberlyst-15 | Toluene (B28343) | 7-Methoxytetralin | 68 |

The position of the substituent on the phenyl ring directs the regiochemical outcome of the cyclization. Electron-donating groups, such as methoxy groups, activate the ortho and para positions of the aromatic ring, facilitating the electrophilic attack and influencing the final substitution pattern of the resulting tetralin.

Future Research Directions and Emerging Academic Applications

Integration of 1,1-Dimethoxy-3-phenylpropane Chemistry into Automated and Flow Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netlookchem.com The chemistry of this compound and its derivatives is well-suited for this transition.

Future research is directed towards developing complete, multi-step flow syntheses that begin with precursors like 3-phenylpropanol. For instance, a robust continuous flow process for the selective oxidation of primary alcohols, including 3-phenylpropanol, to their corresponding aldehydes has been developed using catalytic amounts of TEMPO and a NaBr/NaOCl oxidant system. acs.org This initial step could be seamlessly coupled in a flow reactor with a subsequent acetalization step to form this compound. Flow reactors are ideal for handling potentially hazardous reagents and for precise control over reaction parameters like residence time and temperature. researchgate.netresearchgate.net

The development of a scalable, continuous-flow process using a homogeneous CuI/TEMPO catalyst system for the aerobic oxidation of primary alcohols has also been demonstrated, achieving short residence times as low as five minutes for activated alcohols. researchgate.net Furthermore, reactions involving the subsequent transformation of the acetal (B89532), such as deprotection or carbonylation, can also be adapted to flow systems. The use of immobilized catalysts within a continuous flow system allows for the permanent synthesis of a catalyst-free product, which can be easily isolated by solvent evaporation. researchgate.net This approach is particularly advantageous for industrial applications where efficiency and product purity are paramount. nih.gov

| Parameter | Advantage in Flow Synthesis | Research Focus |

| Heat & Mass Transfer | Enhanced control, reducing hotspots and side reactions. researchgate.net | Optimization of reactor design (e.g., microreactors, packed-bed reactors) for acetalization reactions. |

| Safety | Safe handling of toxic or reactive reagents in small volumes. researchgate.netresearchgate.net | Integration of in-line monitoring and automated control loops for process safety. |

| Scalability | Direct scaling by extending operation time or using parallel reactors. researchgate.net | "Telescoping" multi-step syntheses involving the formation and reaction of this compound without intermediate isolation. researchgate.net |

| Efficiency | Shorter reaction times and potential for higher yields. acs.org | Development of immobilized catalysts suitable for long-term continuous operation in flow reactors. researchgate.net |

Development of Novel Catalytic Systems for its Transformations

The acetal and phenylpropane moieties of this compound offer multiple sites for catalytic transformation, a key area for future research. The development of novel, highly efficient, and selective catalysts is crucial for unlocking its full synthetic potential.

One area of focus is the development of milder and more environmentally friendly methods for acetal cleavage (deprotection). A biomimetic approach using beta-cyclodextrin (B164692) in water under neutral conditions has been shown to efficiently deprotect aromatic acetals, offering a recyclable and potentially industrial-scale alternative to traditional acid catalysis. nih.gov Another avenue involves the use of cerium(III) chloride as an efficient and eco-friendly promoter for related transformations. unr.edu.ar

Research is also exploring catalytic systems that act on other parts of the molecule. For example, superbase reagents like LICKOR (a mixture of n-butyllithium, potassium tert-butoxide, and this compound) can promote 1,2-elimination reactions to afford substituted enol ethers. rsc.org This demonstrates how the acetal can be used as a masked aldehyde while other parts of the molecule are functionalized.

Furthermore, the development of catalytic systems for the carbonylation of related olefins suggests potential pathways for transforming precursors to this compound. Palladium-based catalysts, in combination with specialized phosphine (B1218219) ligands like dtbpx or pytbpx, have been developed for the alkoxycarbonylation of alkenes under increasingly mild conditions. uni-regensburg.de Applying these advanced catalytic systems could enable novel transformations of the phenylpropane backbone.

| Catalyst System | Transformation | Key Features |

| Beta-cyclodextrin | Deprotection of aromatic acetals to aldehydes. nih.gov | Biomimetic, operates in water under neutral conditions, catalyst is recyclable. nih.gov |

| LICKOR Reagent | 1,2-elimination to form enol ethers. rsc.org | Utilizes a superbase to promote elimination at the benzylic site. rsc.org |

| Palladium/Phosphine Ligands | Alkoxycarbonylation of olefins (precursors). uni-regensburg.de | Enables carbonylation under mild temperature and pressure. uni-regensburg.de |

| Cerium(III) chloride | Synthesis of related oxime ether derivatives. unr.edu.ar | Eco-friendly promoter for transformations involving aldehyde precursors. unr.edu.ar |

Potential in Polymer Chemistry and Advanced Materials Science as a Precursor or Monomer

A significant emerging application for this compound lies in its potential use as a precursor for polymers and advanced materials. The phenylpropane unit is a fundamental component of lignin (B12514952), nature's most abundant aromatic polymer, suggesting its suitability for creating bio-inspired materials. wikipedia.orgnih.gov

Future research will likely focus on using the aldehyde, readily generated from this compound via hydrolysis, as a monomer in polymerization reactions. For example, the condensation of various sustainable aromatic aldehydes with polyvinyl alcohol (PVA) produces polyvinyl aromatic acetals. researchgate.net These resulting polymers exhibit significantly higher glass transition temperatures (Tg) of 114–157 °C compared to polystyrene (100 °C) and the parent PVA (75 °C). researchgate.net This demonstrates a pathway to high-performance, potentially bio-based plastics where the properties can be tuned by the choice of the aromatic aldehyde.

| Aromatic Aldehyde Source | Polymer Type | Resulting Glass Transition Temp. (Tg) | Reference |

| Benzaldehyde | Polyvinyl Acetal | 114 - 157 °C (range for various aromatic aldehydes) | researchgate.net |

| Cinnamaldehyde (B126680) | Polyvinyl Acetal | 114 - 157 °C (range for various aromatic aldehydes) | researchgate.net |

| Vanillin | Polyvinyl Acetal | 114 - 157 °C (range for various aromatic aldehydes) | researchgate.net |

Moreover, derivatives of the phenylpropanone structure, closely related to this compound, have been developed as Type I radical photoinitiators. researchgate.netresearchgate.netacs.org These compounds can be activated by visible light and are effective in initiating the free-radical polymerization of monomers like acrylates, with applications in advanced manufacturing techniques such as 3D printing. researchgate.netresearchgate.net The ability to synthesize an entire library of these photoinitiators opens the door to creating new materials for additive manufacturing. researchgate.net

Sustainable Synthesis and Degradation Pathways of Acetal-Based Compounds

Sustainability is a driving force in modern chemistry, encompassing both the green synthesis of compounds and their end-of-life degradation. For this compound and related acetals, research is advancing on both fronts.